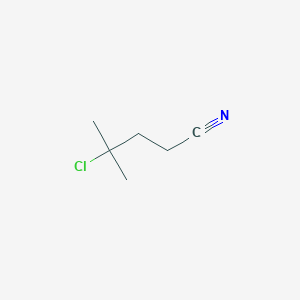

4-Chloro-4-methylpentanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-4-methylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN/c1-6(2,7)4-3-5-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOMDRICABYJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379519 | |

| Record name | 4-chloro-4-methylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72144-70-8 | |

| Record name | 4-chloro-4-methylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-4-methylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-Chloro-4-methylpentanenitrile. Given the limited availability of experimental data for this specific compound, this guide combines theoretical predictions, data from analogous compounds, and proposed experimental protocols to serve as a valuable resource for researchers.

Chemical Identity and Structure

This compound is a halogenated aliphatic nitrile. Its structure consists of a five-carbon nitrile chain with a chlorine atom and a methyl group substituted at the C-4 position, which is a tertiary carbon.

-

IUPAC Name: this compound

-

CAS Number: 72144-70-8[1]

-

Molecular Formula: C₆H₁₀ClN[2]

-

Canonical SMILES: CC(C)(Cl)CC#N

Physical and Chemical Properties

| Property | Value (Computed/Estimated) | Source/Basis |

| Molecular Weight | 131.60 g/mol | PubChem (Computed) |

| Exact Mass | 131.0499002 Da | PubChem (Computed) |

| Boiling Point | Estimated: 170-190 °C | Based on the boiling point of 4-methylpentanenitrile (~154 °C) with an expected increase due to the heavier chlorine atom and stronger intermolecular forces.[3] |

| Density | Estimated: ~0.95-1.05 g/cm³ | Based on the density of 4-methylpentanenitrile (~0.8 g/cm³) with an expected increase due to the mass of the chlorine atom.[3] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., acetone, ether, ethanol); Limited solubility in water. | Based on the solubility profile of other nitriles and chlorinated hydrocarbons. |

| XLogP3 | 1.8 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

Experimental Protocols

Proposed Synthesis: Hydrochlorination of 4-Methyl-3-pentenenitrile

A plausible and controlled method for the synthesis of this compound is the electrophilic addition of hydrogen chloride (HCl) to the alkene bond of a suitable precursor, 4-methyl-3-pentenenitrile. This method follows Markovnikov's rule, where the chloride ion will add to the more substituted carbon of the double bond, which in this case is the tertiary carbon, to yield the desired product.

Reaction Scheme:

(CH₃)₂C=CHCH₂C≡N + HCl → (CH₃)₂C(Cl)CH₂CH₂C≡N

Detailed Methodology:

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube to protect from atmospheric moisture.

-

Reagents: 4-methyl-3-pentenenitrile (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) and cooled to 0 °C in an ice bath.

-

Reaction: Anhydrous hydrogen chloride gas is bubbled through the cooled solution at a slow, steady rate. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is purged with nitrogen gas to remove excess HCl. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Proposed workflow for the synthesis of this compound.

Analytical Characterization (Predicted)

While experimental spectra are not available, the following section details the expected spectral characteristics for this compound, which are crucial for its identification and characterization.

Infrared (IR) Spectroscopy

-

C≡N stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹. This is a characteristic peak for nitriles.

-

C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond stretch.

-

C-H stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet integrating to 6 protons for the two equivalent methyl groups attached to the quaternary carbon (C4). Expected chemical shift around 1.6-1.8 ppm.

-

Two triplets, each integrating to 2 protons, for the two methylene groups (-CH₂-CH₂-CN). These would likely appear as complex multiplets due to their proximity and similar chemical environments, expected between 2.0-2.8 ppm.

-

-

¹³C NMR:

-

C≡N: A peak in the range of 115-125 ppm for the nitrile carbon.

-

Quaternary Carbon (C4): A peak around 60-75 ppm for the carbon bonded to the chlorine atom.

-

Methyl Carbons: A signal around 25-35 ppm for the two equivalent methyl carbons.

-

Methylene Carbons: Two distinct signals for the methylene carbons in the chain, expected in the range of 20-45 ppm.

-

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak. Due to the presence of chlorine, there will be an isotopic pattern with a peak at m/z = 131 (for ³⁵Cl) and another peak at m/z = 133 (for ³⁷Cl) with an approximate intensity ratio of 3:1.

-

Fragmentation: A prominent fragment would be the loss of a chlorine atom, leading to a cation at m/z = 96. Another likely fragmentation would be the loss of a methyl group, resulting in a fragment with an isotopic pattern around m/z = 116/118.

References

In-Depth Technical Guide: 4-Chloro-4-methylpentanenitrile (CAS 72144-70-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-Chloro-4-methylpentanenitrile is limited. The information presented in this guide, particularly regarding experimental protocols and quantitative data, is largely based on established chemical principles and predictive models derived from analogous structures.

Introduction

This compound is a halogenated aliphatic nitrile. Halogenated organic compounds and nitriles are classes of molecules with significant applications in organic synthesis and medicinal chemistry. The nitrile group can serve as a precursor to other functional groups and can participate in various pharmacologically relevant interactions.[1][2] The presence of a chlorine atom can influence the molecule's reactivity and physicochemical properties, making it an interesting candidate for further investigation in drug discovery and materials science.[3][4]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 72144-70-8 | [5][6] |

| Molecular Formula | C₆H₁₀ClN | [5][6] |

| Molecular Weight | 131.60 g/mol | Calculated |

| Predicted Boiling Point | ~180-190 °C | Predictive Model |

| Predicted Density | ~1.0 g/cm³ | Predictive Model |

| Predicted Refractive Index | ~1.45 | Predictive Model |

| SMILES | CC(C)(Cl)CC#N | --- |

| InChI | InChI=1S/C6H10ClN/c1-6(2,7)4-3-5-8/h3-4H2,1-2H3 | --- |

Synthesis

A specific, validated synthesis protocol for this compound is not documented in readily accessible literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A two-step synthesis starting from 4-hydroxy-4-methylpentanenitrile is a viable approach. This precursor can be synthesized from the corresponding cyanohydrin of mesityl oxide. The final step would involve the chlorination of the tertiary alcohol.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Hydroxy-4-methylpentanenitrile

-

Reaction Setup: A solution of mesityl oxide (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and cooled in an ice bath.

-

Reagent Addition: A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the stirred solution of mesityl oxide.

-

Acidification: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. Subsequently, the mixture is cooled again in an ice bath, and a dilute acid (e.g., sulfuric acid) is added dropwise to neutralize the excess cyanide and promote the formation of the cyanohydrin.

-

Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Reaction Setup: 4-Hydroxy-4-methylpentanenitrile (1 equivalent) is dissolved in a dry, aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. The flask is cooled in an ice bath.

-

Reagent Addition: Thionyl chloride (1.2 equivalents) is added dropwise to the stirred solution. A small amount of a base such as pyridine may be added to neutralize the HCl gas produced.[7][8][9]

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is carefully poured into ice-water to quench the excess thionyl chloride. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the resulting crude product can be purified by vacuum distillation to yield this compound.

Spectroscopic Data (Predicted)

No experimental spectra for this compound are publicly available. The following tables provide predicted spectroscopic data based on the analysis of similar structures.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.50 | t | 2H | -CH₂-CN |

| ~2.10 | t | 2H | -C(Cl)-CH₂- |

| ~1.70 | s | 6H | -C(CH₃)₂ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~118 | -CN |

| ~70 | -C(Cl)(CH₃)₂ |

| ~45 | -CH₂-CN |

| ~35 | -C(Cl)-CH₂- |

| ~30 | -C(CH₃)₂ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Medium | C≡N stretch |

| ~2980-2850 | Strong | C-H stretch (aliphatic) |

| ~1460, 1370 | Medium | C-H bend (aliphatic) |

| ~750 | Strong | C-Cl stretch |

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 131/133 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 116 | [M - CH₃]⁺ |

| 96 | [M - Cl]⁺ |

| 55 | [C₄H₇]⁺ |

Applications in Drug Development

While there are no specific documented applications of this compound in drug development, its structural motifs—a nitrile and a tertiary alkyl chloride—suggest potential areas of interest for medicinal chemists.

-

Nitrile Group as a Pharmacophore: The nitrile group is present in several approved drugs and can act as a bioisostere for carbonyl groups or halogens, participate in hydrogen bonding, and modulate the electronic properties of a molecule.[1][2]

-

Alkyl Halide as a Synthetic Handle: The tertiary chloride can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups to create a library of derivatives for structure-activity relationship (SAR) studies.

-

Metabolic Stability: The introduction of a nitrile group can sometimes block metabolically labile sites, potentially increasing the metabolic stability of a drug candidate.[1]

Experimental Workflow for Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This compound, CAS number 72144-70-8, is a chemical compound for which there is a notable lack of published experimental data. Based on established chemical principles, this guide has provided a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a general workflow for its characterization. The presence of both a nitrile and a tertiary alkyl chloride suggests its potential as a building block in synthetic and medicinal chemistry. Further experimental investigation is required to validate the predicted data and explore its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 72144-70-8 [chemicalbook.com]

- 6. This compound | 72144-70-8 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis of 4-Chloro-4-methylpentanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prospective synthesis of 4-chloro-4-methylpentanenitrile, a halogenated aliphatic nitrile with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Due to the limited availability of direct experimental procedures in peer-reviewed literature, this document outlines two primary, chemically sound synthetic pathways: the nucleophilic substitution of a tertiary alcohol and the electrophilic hydrochlorination of an unsaturated nitrile. This guide offers detailed theoretical experimental protocols, presents key quantitative data for the involved reactants, and visualizes the synthetic workflows, providing a solid foundation for further research and development.

Introduction

This compound is a functionalized organic molecule incorporating both a nitrile and a tertiary alkyl chloride group. This unique combination of functional groups makes it a potentially valuable intermediate for the synthesis of more complex molecules, including nitrogen-containing heterocycles and other substituted nitriles. The tertiary chloride offers a site for nucleophilic substitution reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This guide explores the most plausible and efficient methods for the laboratory-scale synthesis of this compound.

Proposed Synthetic Pathways

Two principal synthetic routes are proposed for the synthesis of this compound. The selection of a specific pathway in a research or drug development setting would depend on factors such as the availability of starting materials, desired purity, and scalability.

Pathway A: Nucleophilic Substitution of 4-Hydroxy-4-methylpentanenitrile

This approach leverages the conversion of a tertiary alcohol to a tertiary alkyl chloride, a well-established transformation in organic synthesis. The reaction proceeds via an SN1 mechanism, facilitated by the formation of a stable tertiary carbocation.

Pathway B: Electrophilic Hydrochlorination of 4-Methyl-3-pentenenitrile

This pathway involves the addition of hydrogen chloride across the double bond of an unsaturated nitrile. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen substituents, and the chloride will add to the more substituted carbon, leading to the desired tertiary chloride.

Data Presentation of Reactants

For clarity and comparative purposes, the key physical and chemical properties of the proposed starting materials are summarized in the tables below.

Table 1: Properties of 4-Hydroxy-4-methylpentanenitrile (Pathway A) [1]

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| CAS Number | 6789-52-2 |

| Appearance | Inferred to be a liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Expected to be soluble in polar organic solvents |

Table 2: Properties of 4-Methyl-3-pentenenitrile (Pathway B) [2]

| Property | Value |

| Molecular Formula | C₆H₉N |

| Molecular Weight | 95.14 g/mol |

| CAS Number | 4786-23-6 |

| Appearance | Liquid |

| Boiling Point | 145-147 °C |

| Density | 0.833 g/mL at 25 °C |

| Solubility | Soluble in common organic solvents |

Detailed Experimental Protocols (Proposed)

The following are detailed, proposed methodologies for the synthesis of this compound based on established chemical principles.

Protocol for Pathway A: From 4-Hydroxy-4-methylpentanenitrile

Objective: To synthesize this compound via nucleophilic substitution of 4-hydroxy-4-methylpentanenitrile using concentrated hydrochloric acid.

Materials:

-

4-Hydroxy-4-methylpentanenitrile

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

-

Separatory Funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-hydroxy-4-methylpentanenitrile in 50 mL of diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 20 mL of concentrated hydrochloric acid to the stirred solution over a period of 15 minutes.

-

After the addition is complete, allow the mixture to stir vigorously at room temperature for 2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with 30 mL of cold water and 30 mL of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

The product can be further purified by vacuum distillation.

Protocol for Pathway B: From 4-Methyl-3-pentenenitrile

Objective: To synthesize this compound via electrophilic hydrochlorination of 4-methyl-3-pentenenitrile.

Materials:

-

4-Methyl-3-pentenenitrile

-

Hydrogen Chloride (gas or solution in a non-nucleophilic solvent like dioxane)

-

Anhydrous Dichloromethane

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve 9.5 g of 4-methyl-3-pentenenitrile in 100 mL of anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Bubble dry hydrogen chloride gas through the stirred solution for approximately 1 hour. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, remove the gas dispersion tube and allow the solution to warm to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess HCl.

-

The resulting crude product can be purified by vacuum distillation.

Visualization of Synthetic Workflows

The logical steps for the proposed synthetic pathways are illustrated below using Graphviz (DOT language).

Caption: Proposed synthetic workflows for this compound.

Conclusion

This technical guide has detailed two robust and theoretically sound pathways for the synthesis of this compound. While direct experimental data for this specific compound is scarce, the provided protocols are based on well-understood and widely applicable organic reactions. For researchers and professionals in drug development, these proposed methods offer a solid starting point for the laboratory-scale production of this versatile chemical intermediate. It is recommended that any experimental work based on these protocols be conducted with careful monitoring and optimization of reaction conditions to achieve the desired yield and purity. Further research into the reaction kinetics and optimization of purification techniques will be beneficial for scaling up the synthesis.

References

Structure Elucidation of 4-Chloro-4-methylpentanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-chloro-4-methylpentanenitrile. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust approach to its synthesis and characterization based on established chemical principles and spectroscopic data from analogous structures. This guide serves as a valuable resource for researchers interested in the synthesis, identification, and application of halogenated alkyl nitriles.

Introduction

This compound is a halogenated aliphatic nitrile with the chemical formula C6H10ClN.[1][2] Its structure presents a tertiary alkyl chloride and a nitrile functional group, making it an interesting candidate for further chemical transformations and as a building block in organic synthesis. The elucidation of its structure relies on a combination of synthetic methodology and spectroscopic analysis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H10ClN | --INVALID-LINK-- |

| Molecular Weight | 131.60 g/mol | --INVALID-LINK-- |

| CAS Number | 72144-70-8 | --INVALID-LINK-- |

| Predicted Boiling Point | ~180-190 °C | Based on similar structures |

| Predicted Density | ~0.95-1.05 g/cm³ | Based on similar structures |

| Physical State | Predicted to be a liquid at room temperature | Based on similar structures |

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a suitable precursor with a cyanide source. The most direct methods would start from either 4-hydroxy-4-methylpentanenitrile or a corresponding tertiary alkyl halide.

Proposed Synthetic Pathway

The synthesis can be envisioned via a nucleophilic substitution reaction. Given the tertiary nature of the carbon bearing the leaving group, an SN1-type mechanism is expected to be favored.

Caption: Proposed SN1 synthesis of this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 4-hydroxy-4-methylpentanenitrile.

Materials:

-

4-hydroxy-4-methylpentanenitrile

-

Thionyl chloride (SOCl2) or concentrated Hydrochloric acid (HCl)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-hydroxy-4-methylpentanenitrile (1 equivalent) in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Structure Elucidation via Spectroscopy

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The following are predicted spectra based on the known effects of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.7 | Singlet | 6H | -C(Cl)(CH₃ )₂ |

| ~2.1 | Triplet | 2H | -CH₂ -C(Cl)(CH₃)₂ |

| ~2.5 | Triplet | 2H | -CH₂ -CN |

3.1.2. Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is predicted to show five signals, corresponding to the five unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~25-35 | -C(Cl)(C H₃)₂ |

| ~40-50 | -C H₂-C(Cl)(CH₃)₂ |

| ~20-30 | -C H₂-CN |

| ~65-75 | -C (Cl)(CH₃)₂ |

| ~115-125 | -C N |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a sharp absorption band for the nitrile group and stretches corresponding to the alkyl and chloroalkane moieties.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2240-2260 | Medium to Strong, Sharp | C≡N stretch |

| 2850-3000 | Medium to Strong | C-H stretch (alkyl) |

| 1350-1470 | Medium | C-H bend (alkyl) |

| 650-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion (M+ and M+2 peaks in an approximate 3:1 ratio).

| m/z | Interpretation |

| 131/133 | [M]⁺˙ Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes) |

| 96 | [M - Cl]⁺ |

| 55 | [CH₂CH₂CN]⁺ |

| 41 | [CH₂CN]⁺ |

Logical Workflow for Structure Confirmation

The confirmation of the structure of this compound follows a logical workflow that integrates synthetic and spectroscopic data.

Caption: Workflow for the synthesis and structure elucidation.

Conclusion

The structure of this compound can be confidently elucidated through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. While direct experimental data is currently scarce in the public domain, the predicted spectroscopic data presented in this guide, based on well-established principles, provides a strong framework for its identification and characterization. This technical guide serves as a foundational document for researchers working with this and related halogenated nitriles, facilitating further investigation into their chemical properties and potential applications.

References

Technical Guide: Spectroscopic and Synthetic Overview of 4-Chloro-4-methylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 4-Chloro-4-methylpentanenitrile, a halogenated aliphatic nitrile. Due to the limited availability of direct experimental data in public literature, this guide outlines a plausible synthetic pathway and presents predicted spectroscopic data based on established chemical principles and analysis of analogous structures. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Introduction

This compound is a functionalized aliphatic nitrile containing a tertiary alkyl chloride. The presence of both a nitrile group and a reactive tertiary chloride makes it a potentially versatile intermediate in organic synthesis. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The tertiary chloride can undergo nucleophilic substitution or elimination reactions, providing a handle for further molecular elaboration. This guide details a proposed synthesis and predicts the key spectroscopic features that would confirm its structure.

Proposed Synthesis

A two-step synthesis of this compound is proposed, starting from the commercially available 4-hydroxy-4-methylpentanenitrile.

Step 1: Synthesis of 4-Hydroxy-4-methylpentanenitrile

This precursor can be synthesized via the reaction of acetone with acrylonitrile in the presence of a base, a variation of the cyanoethylation reaction.

Step 2: Conversion to this compound

The tertiary alcohol, 4-hydroxy-4-methylpentanenitrile, can be converted to the corresponding tertiary alkyl chloride, this compound, by reaction with concentrated hydrochloric acid. Tertiary alcohols readily undergo SN1 reaction with hydrogen halides.[1][2][3]

Experimental Protocol: Synthesis of this compound from 4-Hydroxy-4-methylpentanenitrile

Materials:

-

4-Hydroxy-4-methylpentanenitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-4-methylpentanenitrile (1.0 eq) in diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structure and comparison with analogous compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 500 MHz).

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C5) | ~1.75 | Singlet | 6H |

| -CH₂- (C3) | ~2.20 | Triplet | 2H |

| -CH₂- (C2) | ~2.50 | Triplet | 2H |

-

Rationale: The two methyl groups at the C4 position are equivalent and would appear as a singlet. The methylene groups at C2 and C3 would appear as triplets due to coupling with each other. The downfield shift of the C3 methylene protons is due to the inductive effect of the adjacent chlorine atom.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 125 MHz).

| Carbon | Chemical Shift (δ, ppm) |

| -C H₃ (C5) | ~30-35 |

| -C H₂- (C3) | ~45-50 |

| -C H₂- (C2) | ~20-25 |

| -C (Cl)- (C4) | ~70-75 |

| -C N (C1) | ~118-122 |

-

Rationale: The carbon bearing the chlorine atom (C4) is expected to be significantly downfield. The nitrile carbon (C1) will also appear in the characteristic downfield region for nitriles. The chemical shifts of the other carbons are estimated based on standard values for aliphatic chains.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2240 - 2260 | Medium |

| C-H (sp³ stretch) | ~2850 - 3000 | Medium-Strong |

| C-Cl (stretch) | ~650 - 850 | Medium-Strong |

-

Rationale: The most characteristic peak will be the nitrile stretch. The C-H stretching of the alkyl chain and the C-Cl stretch will also be present.

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.

| m/z | Proposed Fragment |

| 131/133 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 96 | [M - Cl]⁺ |

| 77 | [M - C₄H₈]⁺ |

| 54 | [C₄H₆]⁺ |

-

Rationale: The mass spectrum is expected to show a molecular ion peak with the characteristic 3:1 isotopic pattern for chlorine. Fragmentation would likely involve the loss of a chlorine radical and cleavage of the alkyl chain.

Experimental Workflow and Logic

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

Caption: Synthetic and analytical workflow.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic properties and a viable synthetic route for this compound. The presented data and protocols are based on established chemical principles and are intended to facilitate further research and application of this compound in various fields of chemical synthesis and drug development. Experimental verification of the predicted data is recommended for definitive structural confirmation.

References

In-depth Technical Guide to the 1H NMR Spectrum of 4-Chloro-4-methylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-chloro-4-methylpentanenitrile. The information presented herein is essential for the structural elucidation and characterization of this compound, which serves as a valuable building block in medicinal chemistry and materials science.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on the analysis of structurally similar compounds. The chemical shifts are estimated from known values for related structures, such as 2-chloro-2-methylpropane and pentanenitrile.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |

| 2 x CH₃ | ~1.7 | Singlet | 6H | N/A |

| CH₂ (C3) | ~2.1 | Triplet | 2H | ~7.5 |

| CH₂ (C2) | ~2.5 | Triplet | 2H | ~7.5 |

Structural Assignment and Interpretation

The structure of this compound gives rise to three distinct signals in its ¹H NMR spectrum.

-

Singlet at ~1.7 ppm: This signal corresponds to the six equivalent protons of the two methyl groups attached to the quaternary carbon (C4). The absence of adjacent protons results in a singlet multiplicity. The proximity to the electron-withdrawing chlorine atom causes a downfield shift compared to typical methyl groups.

-

Triplet at ~2.1 ppm: This signal is assigned to the two protons of the methylene group at the C3 position. It is split into a triplet by the two adjacent protons on C2.

-

Triplet at ~2.5 ppm: This downfield triplet corresponds to the two protons of the methylene group at the C2 position, which is adjacent to the electron-withdrawing nitrile group. The signal is split into a triplet by the two neighboring protons on C3.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard methodology for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-25 mg of the purified this compound sample.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3][4] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3][5]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient for the instrument's detector.

2. NMR Instrument Parameters:

-

The spectrum should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz instrument.

-

The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift.[4]

-

The sample is "shimmed" to optimize the homogeneity of the magnetic field, which improves the resolution of the signals.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key acquisition parameters to be set include:

-

Pulse Angle: Typically 90° for maximum signal intensity in a single scan.

-

Acquisition Time: The duration for which the free induction decay (FID) is recorded (e.g., 2-4 seconds).

-

Relaxation Delay: A delay between pulses to allow for the relaxation of the nuclei (e.g., 1-5 seconds).

-

Number of Scans: Multiple scans (e.g., 8-16) are typically co-added to improve the signal-to-noise ratio.

-

3. Data Processing:

-

The acquired FID is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The signals are integrated to determine the relative number of protons giving rise to each peak.

-

The coupling constants (J-values) are measured from the splitting patterns of the multiplets.

Visualization of Spin-Spin Coupling

The following diagram illustrates the spin-spin coupling interactions within the this compound molecule.

Caption: Spin-spin coupling in this compound.

References

Technical Guide: ¹³C NMR Chemical Shifts of 4-Chloro-4-methylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-chloro-4-methylpentanenitrile. The document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a structural representation of the molecule.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for this compound have been predicted using established computational algorithms. These predictions are based on the molecular structure and provide an expected range for each carbon resonance. The structure with the corresponding carbon numbering is shown below.

Figure 1. Structure of this compound with carbon numbering.

The predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Coupled) |

| C1 (CN) | ~118-122 | Singlet |

| C2 (CH₂) | ~25-29 | Triplet |

| C3 (CH₂) | ~40-44 | Triplet |

| C4 (C) | ~70-75 | Singlet |

| C5 (CH₃) | ~30-34 | Quartet |

| C6 (CH₃) | ~30-34 | Quartet |

Experimental Protocol

The following section details a standard protocol for the acquisition of a ¹³C NMR spectrum of this compound.

Sample Preparation

-

Sample Quantity: Weigh approximately 50-100 mg of this compound.

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). This solvent is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Add the deuterated solvent to the sample in a clean, dry vial. Gently agitate the mixture until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).

-

Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm).

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay (d1): Set to 2 seconds.

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from 128 to 1024 scans, depending on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.

-

Phasing: Manually or automatically phase the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of all observed peaks.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Mass Spectrometry of 4-Chloro-4-methylpentanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of 4-chloro-4-methylpentanenitrile. Due to the absence of direct experimental data in publicly available literature, this guide presents a theoretical yet comprehensive examination based on established principles of mass spectrometry and the known fragmentation patterns of analogous chemical structures, such as alkyl nitriles and chlorinated alkanes. This document is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

Predicted Electron Ionization Mass Spectrum and Fragmentation

Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. The mass spectrum of this compound is predicted to be characterized by a series of fragment ions resulting from specific bond cleavages.

Molecular Ion

The molecular ion peak ([M]⁺) for this compound (C₆H₁₀ClN) is expected at a mass-to-charge ratio (m/z) of 131 for the ³⁵Cl isotope and m/z 133 for the ³⁷Cl isotope, with an approximate relative abundance ratio of 3:1. The molecular ion peak itself may be of low abundance due to the facile fragmentation of the molecule upon electron ionization.

Predicted Fragmentation Pathways

The primary fragmentation pathways for this compound under electron ionization are anticipated to involve alpha-cleavage, cleavage at the tertiary carbon, and rearrangements. The predicted major fragments and their m/z values are summarized in the table below.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (³⁵Cl isotope) | m/z (³⁷Cl isotope) | Proposed Fragment Structure/Formula | Fragmentation Pathway |

| 116 | 118 | [C₅H₇ClN]⁺ | Loss of a methyl radical (•CH₃) |

| 96 | - | [C₆H₁₀N]⁺ | Loss of a chlorine radical (•Cl) |

| 95 | - | [C₆H₉N]⁺ | Loss of hydrogen chloride (HCl) |

| 82 | - | [C₅H₈N]⁺ | Alpha-cleavage with loss of C₂H₅Cl |

| 77 | 79 | [C₃H₆Cl]⁺ | Cleavage at the C-C bond beta to the nitrile group |

| 55 | - | [C₃H₅]⁺ | Further fragmentation |

| 41 | - | [C₂H₃N]⁺ | McLafferty-type rearrangement |

A visual representation of the predicted fragmentation pathways is provided in the following diagram.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique. The following protocol provides a general framework that can be optimized for specific instrumentation and analytical requirements.

Table 2: Suggested GC-MS Protocol

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar to mid-polar column) |

| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 35-300 |

| Scan Speed | 1000 amu/s |

| Solvent Delay | 3 minutes (or appropriate for the solvent used) |

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for calibration and analysis.

-

Sample Matrix: For samples in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed prior to GC-MS analysis to minimize matrix effects.

The logical workflow for the analysis is depicted in the diagram below.

Signaling Pathways and Logical Relationships

As this compound is a synthetic chemical intermediate, there is no known biological signaling pathway directly associated with it. Its relevance in a biological context would primarily be in toxicological studies, where it might interact with various metabolic pathways.

The logical relationship in the identification process follows a deductive approach, as illustrated below.

"IR spectroscopy of 4-Chloro-4-methylpentanenitrile"

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-4-methylpentanenitrile

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of molecules is paramount. Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. This guide provides a detailed overview of the expected IR spectroscopic features of this compound, outlines a standard experimental protocol for its analysis, and presents the data in a clear, accessible format.

Molecular Structure and Expected Vibrational Modes

This compound possesses two key functional groups that give rise to characteristic absorption bands in the infrared spectrum: a nitrile group (-C≡N) and a tertiary alkyl chloride group (-C-Cl). The rest of the molecule consists of an aliphatic carbon backbone with methyl and methylene groups, which will also exhibit characteristic C-H stretching and bending vibrations.

Predicted Infrared Absorption Data

The following table summarizes the expected infrared absorption peaks for this compound based on the characteristic frequencies of its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~ 2250 | Medium, Sharp | Nitrile | C≡N Stretch |

| 2985 - 2950 | Strong | Alkyl | C-H Stretch (asymmetric) |

| 2895 - 2870 | Medium | Alkyl | C-H Stretch (symmetric) |

| 1470 - 1450 | Medium | Alkyl | C-H Bend (scissoring) |

| 1390 - 1365 | Medium | Alkyl | C-H Bend (umbrella) |

| 785 - 540 | Strong | Alkyl Halide | C-Cl Stretch |

Note: The exact positions of the peaks can be influenced by the molecular environment and the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the mid-infrared range, typically 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline correction or other data processing as required.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

-

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

Caption: Experimental workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

Interpretation of the Spectrum

The resulting IR spectrum of this compound would be interpreted by identifying the key absorption bands and assigning them to their corresponding functional groups as detailed in the data table. The presence of a sharp peak around 2250 cm⁻¹ would be a strong indicator of the nitrile group.[1][2] The region below 1500 cm⁻¹, often referred to as the fingerprint region, would contain a complex pattern of absorptions, including the C-Cl stretching vibration.[3][4] The C-H stretching and bending vibrations from the alkyl backbone would also be prominent in their expected regions. A comprehensive analysis of all these features allows for the structural confirmation of this compound.

References

In-Depth Technical Guide: 4-Chloro-4-methylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chloro-4-methylpentanenitrile is a halogenated nitrile compound.[1] Halogenated nitriles are a class of organic compounds that find utility as intermediates in the synthesis of a variety of chemical structures, including pharmaceuticals and agrochemicals. The presence of both a nitrile group and a tertiary alkyl chloride imparts specific reactivity to the molecule, making it a potentially interesting building block in organic synthesis. However, a notable scarcity of published data on its physical and chemical characteristics necessitates a cautious and methodical approach to its study and application.

Physicochemical Properties

This compound: Computed Data

Due to the absence of experimentally determined physical properties, the following table summarizes the computed data available for this compound. These values are theoretical predictions and should be used with caution.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClN | PubChem[1] |

| CAS Number | 72144-70-8 | ChemicalBook[2] |

| Molecular Weight | 131.60 g/mol | PubChem[1] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 121 | PubChem[1] |

Disclaimer: The data presented in this table are computationally derived and have not been experimentally verified.

Reference Data: Physical Properties of 4-Methylpentanenitrile

For the purpose of providing a general reference, the experimentally determined physical properties of the closely related, non-chlorinated analog, 4-methylpentanenitrile (CAS No. 542-54-1), are presented below. It is crucial to note that the presence of a chlorine atom in this compound will significantly alter these properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N | PubChem[3] |

| Molecular Weight | 97.16 g/mol | PubChem[3] |

| Boiling Point | 154 °C at 760 mmHg | PubChem[3] |

| Melting Point | -51 °C | PubChem[3] |

| Density | 0.801 g/cm³ at 25 °C | PubChem[3] |

| Refractive Index | 1.406 at 20 °C | PubChem[3] |

| Solubility in water | Insoluble | PubChem[3] |

Important Note: The data in this table are for 4-methylpentanenitrile and are provided for illustrative purposes only. These values are not representative of this compound.

Experimental Protocols

A thorough search of scientific literature and patent databases did not yield any specific, detailed experimental protocols for the synthesis or purification of this compound.

Logical Workflow for Handling a Compound with Unknown Properties

Given the lack of safety and handling information for this compound, a stringent workflow should be followed when working with this compound. The following diagram illustrates a logical approach to handling a chemical with unknown physical and toxicological properties.

Caption: A logical workflow for the safe handling and characterization of a chemical compound with unknown properties.

Conclusion

This compound is a compound for which there is a significant lack of publicly available experimental data regarding its physical properties. Researchers and drug development professionals should exercise extreme caution and conduct their own thorough physical and toxicological assessments before utilizing this compound in their work. The information provided in this guide is intended to be a starting point and should be supplemented with experimentally determined data.

References

An In-depth Technical Guide to the Stability and Reactivity of 4-Chloro-4-methylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and reactivity profile of 4-Chloro-4-methylpentanenitrile. The information is compiled to assist researchers, scientists, and professionals in drug development in the safe handling, storage, and application of this compound.

Chemical and Physical Properties

Limited quantitative physical and chemical data for this compound is available in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClN | PubChem[1] |

| Molecular Weight | 131.60 g/mol | PubChem[1] |

| CAS Number | 72144-70-8 | ChemicalBook[2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Flash Point | Data not available |

Stability and Reactivity Profile

2.1. Chemical Stability

This compound is expected to be chemically stable under standard ambient conditions (room temperature and pressure). However, like many haloalkanes and nitriles, it may be sensitive to heat, light, and moisture over extended periods.

2.2. Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the tertiary alkyl chloride and the nitrile group.

-

Tertiary Alkyl Chloride: The carbon-chlorine bond is susceptible to nucleophilic substitution reactions. Due to the tertiary nature of the carbon, SN1 reactions are likely to be favored, proceeding through a carbocation intermediate. Elimination reactions (E1) can also occur, particularly in the presence of a strong, non-nucleophilic base, leading to the formation of an alkene.

-

Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or a carboxylate salt, respectively. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride.

2.3. Incompatible Materials

To ensure safety and maintain the integrity of the compound, contact with the following substances should be avoided:

-

Strong Oxidizing Agents: May cause a violent reaction.

-

Strong Reducing Agents: May lead to the reduction of the nitrile group.

-

Strong Acids: Can catalyze hydrolysis of the nitrile group and potentially promote elimination reactions.

-

Strong Bases: Can also catalyze nitrile hydrolysis and promote elimination reactions.

2.4. Hazardous Decomposition Products

Upon combustion or thermal decomposition, this compound may release toxic and corrosive fumes. The primary hazardous decomposition products include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride (HCl) gas

-

Hydrogen cyanide (HCN)

Experimental Protocols

3.1. General Handling and Storage Protocol

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

-

Dispensing: Handle as a liquid. Avoid direct contact with skin and eyes.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and dark place. Keep away from incompatible materials.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the spill area is well-ventilated.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Visualized Pathways and Relationships

4.1. Hazardous Decomposition Pathway

The following diagram illustrates the potential decomposition products of this compound under thermal stress or combustion.

Caption: Hazardous decomposition pathway of this compound.

4.2. Reactivity and Incompatibility Workflow

This diagram outlines the logical relationships between this compound and incompatible materials, leading to potential hazardous reactions.

Caption: Reactivity workflow with incompatible materials.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-4-methylpentanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-4-methylpentanenitrile. Due to the absence of specific published quantitative solubility data for this compound, this document focuses on the theoretical principles governing its solubility in various organic solvents, alongside detailed, standardized experimental protocols for its determination.

Theoretical Framework for Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone for predicting solubility, suggesting that substances with similar polarities are more likely to be miscible.

This compound possesses a molecular structure with both polar and non-polar characteristics, which will influence its interaction with different organic solvents.

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the nitrogen atom being more electronegative. This creates a significant dipole moment, making this part of the molecule polar.[1][2] The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor.[2]

-

Chloroalkane Group (C-Cl): The carbon-chlorine bond is also polar due to the electronegativity of the chlorine atom.

-

Alkyl Backbone: The pentyl chain is non-polar and contributes to the molecule's lipophilicity.

Consequently, this compound is a polar aprotic molecule. Its solubility will be most favorable in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in non-polar solvents is expected to be lower but may be influenced by the non-polar alkyl chain. Protic solvents capable of hydrogen bonding may also solvate the nitrile group to some extent.

Expected Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, and in solvents with intermediate polarity like ethyl acetate and dichloromethane.

-

Low Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording such data.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) | Method of Determination |

| e.g., Acetone | ||||

| e.g., Ethanol | ||||

| e.g., Hexane | ||||

| e.g., Toluene | ||||

| e.g., Dichloromethane |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4] This protocol is adapted for a liquid solute, such as this compound.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials with screw caps and PTFE septa

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of a distinct, undissolved phase of the solute should be visible.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[4][5] Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets. This step is crucial to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve by analyzing a series of standard solutions of known concentrations.

-

-

Calculation:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent. Express the solubility in appropriate units, such as g/100 g of solvent or mole fraction.

-

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the solubility of this compound.

Caption: Intermolecular forces governing solubility.

Caption: Experimental workflow for solubility measurement.

References

Navigating the Unknown: A Technical Guide to the Presumed Hazards and Safety Precautions for 4-Chloro-4-methylpentanenitrile

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for 4-Chloro-4-methylpentanenitrile (CAS No. 72144-70-8) could not be located despite extensive searches of chemical supplier databases and scientific literature. The following guide is therefore based on an expert extrapolation of potential hazards from structurally related compounds, namely other alkyl nitriles and chlorinated hydrocarbons. This information is intended for preliminary risk assessment and procedural planning only. It is imperative to obtain a substance-specific SDS from the supplier before any acquisition, handling, or use of this chemical. The guidance herein does not substitute for the detailed, verified information that a formal SDS provides.

Executive Summary

This compound is a halogenated nitrile compound. While specific toxicological and safety data are not publicly available, its structure suggests a combination of hazards associated with both the nitrile functional group and the tertiary alkyl chloride. This guide provides a precautionary overview of its potential hazards, recommended safety protocols, and emergency procedures. All quantitative data in the following tables are listed as "Not Available" to emphasize the absence of specific experimental values. Researchers, scientists, and drug development professionals must exercise extreme caution and assume a high degree of hazard when working with this compound until verified data can be obtained.

Anticipated Hazard Profile

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns are acute toxicity via inhalation, ingestion, and dermal absorption, as well as potential for serious eye and skin irritation. Combustion may produce highly toxic gases.

Table 1: Estimated Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₀ClN |

| Molecular Weight | 131.60 g/mol |

| Appearance | Not Available |

| Odor | Not Available (likely pungent) |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | Not Available |

| Solubility | Not Available (likely limited in water) |

Table 2: Anticipated GHS Hazard Classification

Note: This classification is predictive and not officially assigned.

| Hazard Class | Predicted Classification |

| Acute Toxicity, Oral | Category 3 or 4 |

| Acute Toxicity, Dermal | Category 3 or 4 |

| Acute Toxicity, Inhalation | Category 3 or 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

Table 3: Potential Toxicological Data

| Test | Route | Species | Value |

| LD50 | Oral | Rat | Not Available |

| LD50 | Dermal | Rabbit | Not Available |

| LC50 | Inhalation | Rat | Not Available |

Experimental Protocols and Safety Precautions

The following protocols are general best practices for handling potentially hazardous, uncharacterized chemical substances.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory must be well-ventilated with a minimum of 6-12 air changes per hour.

-

Safety Shower and Eyewash Station: A properly functioning safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Given the lack of specific data, it is advisable to double-glove. Gloves must be inspected before use and changed immediately if contamination is suspected.

-

Eye Protection: Wear chemical safety goggles and a face shield when handling the substance.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn.

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust. Use non-sparking tools and ensure adequate ventilation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of hydrogen cyanide, hydrogen chloride, and oxides of nitrogen and carbon.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Visualized Workflows and Logical Relationships

The following diagrams illustrate generalized workflows for hazard assessment and emergency response applicable to uncharacterized substances like this compound.

Caption: Workflow for hazard assessment when a Safety Data Sheet (SDS) is not available.

Methodological & Application

Synthesis of Nitriles from Tertiary Alkyl Chlorides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of nitriles from tertiary alkyl chlorides, a crucial transformation in organic synthesis for the creation of quaternary carbon centers. While the direct nucleophilic substitution of tertiary alkyl halides with cyanide salts via an SN1 mechanism is often challenging and prone to elimination side reactions, several effective methods have been developed. This guide focuses on two primary, reliable methods: Lewis acid-catalyzed cyanation using trimethylsilyl cyanide (TMSCN) and a modern photoinduced copper-catalyzed approach.

Lewis Acid-Catalyzed Cyanation of Tertiary Alkyl Chlorides with Trimethylsilyl Cyanide

This method, notably developed by Reetz and colleagues, provides a robust pathway to tertiary alkyl nitriles by activating the tertiary alkyl chloride with a Lewis acid, facilitating the attack of the cyanide nucleophile from trimethylsilyl cyanide. Tin(IV) chloride (SnCl4) is a commonly employed Lewis acid for this transformation.

Reaction Principle

The reaction proceeds through the formation of a carbocation intermediate upon coordination of the Lewis acid to the chlorine atom of the tertiary alkyl chloride. This carbocation is then trapped by the cyanide nucleophile from TMSCN.

Experimental Protocol: Synthesis of 2,2-Dimethylpropanenitrile (Pivalonitrile) from tert-Butyl Chloride

Materials:

-

tert-Butyl chloride

-

Trimethylsilyl cyanide (TMSCN)

-

Tin(IV) chloride (SnCl4)

-

Anhydrous dichloromethane (CH2Cl2)

-

Ice water

-

10% aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Nitrogen gas (N2)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer

Procedure: [1]

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl chloride (1.0 eq) and trimethylsilyl cyanide (1.5 eq) in anhydrous dichloromethane.

-

Under a nitrogen atmosphere, slowly add tin(IV) chloride (0.3 eq) to the stirred solution at room temperature. The addition can be slightly exothermic.

-